molecular formula C12H22O3 B2638663 4,4-Bis(ethoxymethyl)cyclohexan-1-one CAS No. 1628927-31-0

4,4-Bis(ethoxymethyl)cyclohexan-1-one

Cat. No. B2638663
CAS RN: 1628927-31-0
M. Wt: 214.305
InChI Key: ZMHUYFGZHNSXJD-UHFFFAOYSA-N
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Description

4,4-Bis(ethoxymethyl)cyclohexan-1-one is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.305 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4,4-Bis(ethoxymethyl)cyclohexan-1-one consists of a cyclohexanone ring with two ethoxymethyl groups attached at the 4,4-positions . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Bis(ethoxymethyl)cyclohexan-1-one are not fully detailed in the search results. The molecular weight is given as 214.305 , but other properties such as melting point, boiling point, and density are not provided.

Scientific Research Applications

Synthesis and Reactivity

  • 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical shows divergent reactivity depending on electron-transfer conditions, illustrating the complexity of reactions involving cyclohexane derivatives (Ikeda, Hoshi, & Miyashi, 2001).
  • The reaction of β-amino α,β-unsaturated esters with amines, using 1,4-bis(ethoxycarbonyl)-2,5-diamino-1,4-cyclohexadiene, leads to various products, highlighting the potential of cyclohexane derivatives in synthetic chemistry (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).

Catalysis and Polymer Chemistry

  • Cyclohexane derivatives are used in catalytic asymmetric hydroformylation, showing their significance in industrial catalytic processes (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
  • Cyano-substituted polymers derived from cyclohexane derivatives demonstrate improved solubility and thermal stability, indicating their utility in advanced polymer materials (Diakoumakos & Mikroyannidis, 1994).
  • Conversion of bis(2-hydroxyethylene terephthalate) into cyclohexanedimethanol using cyclohexane-based catalysts highlights its use in polymer recycling processes (Danfeng et al., 2016).

Solar Cell and Electronic Applications

  • Dithienosilole-Based Small-Molecule Organic Solar Cells utilize cyclohexane derivatives, emphasizing their role in the development of photovoltaic materials (Ni et al., 2015).

Chemical Synthesis and Industrial Applications

  • Synthesis of 1,1-Bis(methoxymethyl)cyclohexane as an internal electron donor in Ziegler-Natta catalysts, crucial for polymerization reactions (Xiao-jun, 2011).
  • Selenium transfer reagent studies using cyclohexene derivatives demonstrate the versatility of cyclohexane derivatives in organic synthesis (Takanohashi, Tabata, Tanase, & Akabori, 1993).

Advanced Material Synthesis

  • Polyimides derived from ODPA and alicyclic-containing diamines, including cyclohexane derivatives, exhibit high thermal stability, useful for engineering and aerospace applications (Chen, Qin, & Huang, 2008).

properties

IUPAC Name

4,4-bis(ethoxymethyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-3-14-9-12(10-15-4-2)7-5-11(13)6-8-12/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHUYFGZHNSXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCC(=O)CC1)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Bis(ethoxymethyl)cyclohexan-1-one

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